1-Bromoperfluoroheptane
CAS No.: 375-88-2
Cat. No.: VC3696176
Molecular Formula: C7BrF15
Molecular Weight: 448.95 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 375-88-2 |
---|---|
Molecular Formula | C7BrF15 |
Molecular Weight | 448.95 g/mol |
IUPAC Name | 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane |
Standard InChI | InChI=1S/C7BrF15/c8-6(19,20)4(15,16)2(11,12)1(9,10)3(13,14)5(17,18)7(21,22)23 |
Standard InChI Key | VPQQZKWYZYVTMU-UHFFFAOYSA-N |
SMILES | C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)Br)(F)F)(F)F)(F)F |
Canonical SMILES | C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)Br)(F)F)(F)F)(F)F |
Boiling Point | 118.0 °C |
Introduction
Physical and Chemical Properties
1-Bromoperfluoroheptane possesses distinctive physical and chemical properties that determine its behavior in various applications. Understanding these properties is essential for predicting its reactivity and handling requirements.
Fundamental Properties
1-Bromoperfluoroheptane is a colorless liquid at standard temperature and pressure. Its high fluorine content contributes to its density and thermal properties . The compound has a specific gravity of 1.894 g/cm³, making it significantly denser than water . Its boiling point ranges from 117°C to 119°C (242.6°F to 246.2°F), which is relatively low considering its molecular weight, a characteristic typical of perfluorinated compounds .
Table 1: Physical Properties of 1-Bromoperfluoroheptane
Structural Characteristics
The structure of 1-Bromoperfluoroheptane features a linear carbon chain with complete fluorination except for the terminal carbon-bromine bond. This structural arrangement influences its chemical behavior, particularly the reactivity of the carbon-bromine bond, which serves as a site for nucleophilic substitution reactions.
Synthesis Methods
The synthesis of 1-Bromoperfluoroheptane typically involves specialized techniques due to the challenge of creating perfluorinated structures with a terminal bromine atom.
Laboratory Synthesis
In laboratory settings, 1-Bromoperfluoroheptane can be synthesized from pentadecafluorooctanoic acid through a bromination process. This approach involves the conversion of the carboxylic acid group to a bromine atom, yielding the desired product.
The reaction typically proceeds through multiple steps, including decarboxylation and subsequent bromination, requiring careful control of reaction conditions to optimize yield and purity.
Industrial Production
Industrial production of 1-Bromoperfluoroheptane employs large-scale bromination processes optimized for efficiency and product quality. These methods often utilize continuous flow reactors and sophisticated purification techniques to isolate the final product.
The industrial synthesis must carefully control reaction parameters to prevent side reactions and ensure process safety, particularly given the reactive nature of the reagents involved.
Chemical Reactivity
The chemical behavior of 1-Bromoperfluoroheptane is primarily determined by the presence of the bromine atom, which serves as a leaving group in various reactions.
Nucleophilic Substitution Reactions
1-Bromoperfluoroheptane readily undergoes nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity pattern makes it valuable as a synthetic intermediate for introducing perfluorinated chains into various target molecules.
Common nucleophiles used in reactions with 1-Bromoperfluoroheptane include hydroxide ions, cyanide ions, and amines. These reactions typically require polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, often at elevated temperatures to facilitate the substitution process.
Table 2: Products of Nucleophilic Substitution Reactions with 1-Bromoperfluoroheptane
Nucleophile | Reaction Conditions | Major Product | Reference |
---|---|---|---|
Sodium Hydroxide (NaOH) | Polar aprotic solvent, elevated temperature | Perfluoroheptanol | |
Potassium Cyanide (KCN) | Polar aprotic solvent, elevated temperature | Perfluoroheptanenitrile | |
Amines | Polar aprotic solvent, elevated temperature | N-perfluoroheptyl amines |
Reduction Reactions
Although less common, 1-Bromoperfluoroheptane can undergo reduction reactions using strong reducing agents such as lithium aluminum hydride (LiAlH4). These reactions typically result in the formation of perfluoroheptane through the replacement of the bromine atom with hydrogen.
The reduction process requires careful control of reaction conditions due to the potential reactivity of the reducing agents with the perfluorinated chain, which could lead to unwanted defluorination reactions.
Applications and Research Uses
1-Bromoperfluoroheptane finds applications in various research and industrial contexts, primarily due to its unique structure and reactivity.
Synthetic Applications
The primary application of 1-Bromoperfluoroheptane is as a synthetic intermediate in the preparation of perfluorinated compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for introducing perfluoroheptyl groups into target molecules.
This application is particularly important in the development of fluorinated materials, which often exhibit unique properties such as water and oil repellency, thermal stability, and chemical resistance.
Specialty Solvent Applications
Due to its unique solubility properties, 1-Bromoperfluoroheptane may serve as a specialty solvent in certain applications. Perfluorinated compounds often create distinct solvent environments that can be advantageous for specific chemical transformations or material processing.
Comparative Analysis with Similar Compounds
Understanding how 1-Bromoperfluoroheptane compares to related compounds provides context for its chemical behavior and applications.
Comparison with Other Bromoperfluoroalkanes
1-Bromoperfluoroheptane differs from its homologs primarily in chain length, which affects properties such as boiling point, solubility, and reactivity. Shorter chain analogs like 1-bromoperfluorohexane generally have lower boiling points and higher volatility, while longer chain analogs like 1-bromoperfluorooctane exhibit higher boiling points and reduced volatility.
The chain length also influences the compound's solubility profile and potentially its toxicological properties, with longer-chain perfluorinated compounds often showing greater bioaccumulation potential.
Comparison with Non-Fluorinated Analogs
Compared to non-fluorinated analogs like 1-bromoheptane, 1-Bromoperfluoroheptane exhibits significantly different physical and chemical properties. The presence of fluorine atoms increases the compound's density, reduces its boiling point relative to its molecular weight, and substantially alters its solubility parameters .
The high electronegativity of fluorine also affects the reactivity of the carbon-bromine bond, potentially altering the kinetics and mechanisms of nucleophilic substitution reactions compared to non-fluorinated analogs.
Research Findings and Limitations
Current research on 1-Bromoperfluoroheptane is somewhat limited in the publicly available literature, with most information focusing on its basic chemical properties and reactivity patterns.
Documented Research
The available research primarily describes the synthetic utility of 1-Bromoperfluoroheptane as an intermediate in the preparation of perfluorinated compounds. Its reactivity in nucleophilic substitution reactions is well-established, providing a foundation for its application in synthetic chemistry.
Safety assessments document its potential health hazards, particularly its irritant effects on skin, eyes, and respiratory system, guiding appropriate handling procedures .
Knowledge Gaps and Future Research Directions
Significant knowledge gaps exist regarding the environmental fate and toxicological profile of 1-Bromoperfluoroheptane. Given increasing concerns about perfluorinated compounds in general, further research into its environmental persistence, bioaccumulation potential, and long-term health effects would be valuable .
Additionally, exploring novel applications for 1-Bromoperfluoroheptane in materials science, particularly in the development of specialty coatings or electronic materials, represents a potential direction for future research.
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